molecular formula C22H22N2O5 B6105524 N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide

N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide

Cat. No. B6105524
M. Wt: 394.4 g/mol
InChI Key: TWQIKBVDGKBCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, also known as EMA401, is a novel drug candidate that has shown promise in the treatment of chronic pain. EMA401 is a small molecule that selectively inhibits the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals.

Mechanism of Action

N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide works by selectively inhibiting the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals. By blocking this receptor, this compound reduces the transmission of pain signals and provides relief from chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing the release of pain-related neuropeptides, such as substance P and CGRP, and reducing the activity of nociceptive neurons in the dorsal root ganglia.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is that it is a small molecule that can be easily synthesized in the laboratory. However, one of the limitations of this compound is that it has only been tested in preclinical studies, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, including:
1. Clinical trials to determine the safety and efficacy of this compound in humans.
2. Further studies to explore the mechanisms of action of this compound and its effects on pain signaling pathways.
3. Development of new formulations of this compound that can be delivered more effectively to target tissues.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of chronic pain.
5. Studies to explore the potential use of this compound in the treatment of other conditions, such as migraine and fibromyalgia.
Conclusion
This compound is a promising drug candidate that has shown potential in the treatment of chronic pain. While further research is needed to determine its safety and efficacy in humans, the preclinical studies conducted so far suggest that this compound could be an effective treatment for a range of chronic pain conditions.

Synthesis Methods

The synthesis of N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide involves several steps, including the reaction of 4-ethylphenol with chloroacetyl chloride to form 4-ethylphenyl chloroacetate, which is then reacted with 2-methoxyaniline to form N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)acetamide. This intermediate is then reacted with furfurylamine to form this compound.

Scientific Research Applications

N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been the subject of extensive scientific research, with studies demonstrating its potential as a treatment for chronic pain. In preclinical studies, this compound has been shown to be effective in reducing pain in animal models of neuropathic pain and osteoarthritis.

properties

IUPAC Name

N-[4-[[2-(4-ethylphenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-15-6-9-17(10-7-15)29-14-21(25)23-16-8-11-18(20(13-16)27-2)24-22(26)19-5-4-12-28-19/h4-13H,3,14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQIKBVDGKBCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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